(2-Amino-4-(trifluoromethyl)phenyl)methanol
Overview
Description
(2-Amino-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(trifluoromethyl)benzaldehyde, while reduction of the amino group can produce 2-amino-4-(trifluoromethyl)aniline .
Scientific Research Applications
(2-Amino-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the amino group.
2-Amino-4-(trifluoromethyl)aniline: Similar structure but lacks the hydroxyl group.
4-(Trifluoromethyl)phenylmethanol: Similar structure but lacks the amino group.
Uniqueness
(2-Amino-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, along with the trifluoromethyl group. This combination of functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-amino-4-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFFHFYJSAIIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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